molecular formula C17H17N5O2S2 B10886302 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B10886302
M. Wt: 387.5 g/mol
InChI Key: AMNPVQUYYUUPCU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a phenoxymethyl group at position 5 and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety via an acetamide linkage. Its molecular formula is C₁₈H₁₈N₄O₂S₂, with a molecular weight of 394.5 g/mol. The structure combines aromatic (pyrimidine, phenoxymethyl) and sulfur-containing (thiadiazole, sulfanyl) domains, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C17H17N5O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C17H17N5O2S2/c1-11-8-12(2)19-16(18-11)25-10-14(23)20-17-22-21-15(26-17)9-24-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,20,22,23)

InChI Key

AMNPVQUYYUUPCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NN=C(S2)COC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the sulfanyl group: The sulfanyl group is introduced by reacting the pyrimidine derivative with a suitable thiol compound.

    Formation of the thiadiazole ring: The thiadiazole ring is formed by the cyclization of appropriate hydrazides with carbon disulfide or other sulfur-containing reagents.

    Coupling of the two rings: The final step involves the coupling of the pyrimidine and thiadiazole rings through an acetamide linkage, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl or phenoxymethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Thiadiazole Substituents

The phenoxymethyl group on the thiadiazole ring distinguishes this compound from others in its class. Key comparisons include:

Compound Name Thiadiazole Substituent Molecular Formula Biological Activity Key Reference
SirReal2 (2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide) Naphthalen-1-ylmethyl C₂₂H₂₀N₄OS₂ SIRT2 inhibitor (IC₅₀ = 0.13 µM)
N-[5-(4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-2-(2-isopropylphenoxy)acetamide (5j) 4-Chlorobenzylthio C₁₉H₁₈ClN₃O₂S₂ Anticonvulsant (MES model)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio C₁₈H₁₈N₂O₃S₂ Synthesized (85% yield)
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Pyrazolone-amino-thiadiazole C₂₃H₂₀N₆O₂S₂ Anti-inflammatory (5-LOX inhibition)

Key Observations :

  • The phenoxymethyl group in the target compound may enhance solubility compared to hydrophobic substituents like naphthalenylmethyl (SirReal2) or benzylthio (5m) .
  • Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5j) correlate with anticonvulsant activity, whereas electron-donating groups (e.g., methoxy in 5m) may influence metabolic stability .
Analogues with Oxadiazole vs. Thiadiazole Cores

Replacing the thiadiazole ring with oxadiazole alters electronic properties and bioactivity:

Compound Name Core Structure Molecular Formula Key Property Reference
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide Oxadiazole C₂₂H₁₈N₄O₂S Synthesized via S-alkylation
2-[[5-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiazol-2-yl)acetamide Oxadiazole C₁₄H₁₄N₆O₂S₃ Commercial availability

Key Observations :

  • Thiadiazole-based compounds generally show higher enzymatic inhibition (e.g., SIRT2 inhibition by SirReal2) due to stronger sulfur-mediated interactions .
Pharmacological Activity Comparison
Enzyme Inhibition:
  • SirReal2 : Inhibits SIRT2 via induced active-site rearrangement (PDB: 4RMH), with IC₅₀ = 0.13 µM .
  • Target Compound: The phenoxymethyl group may reduce SIRT2 affinity compared to SirReal2’s naphthalenylmethyl group but could enhance selectivity for other targets.
Anticonvulsant Activity:
  • N-(5-(4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j): 82% yield, 138–140°C melting point, effective in MES models .
  • Target Compound: Phenoxymethyl may confer similar efficacy but requires in vivo validation.
Anti-inflammatory Potential:
  • Pyrazolone-thiadiazole hybrid (C₂₃H₂₀N₆O₂S₂) : Docking studies suggest 5-LOX inhibition (anti-inflammatory) .
Physical Properties
  • Melting Points : Thiadiazole derivatives typically melt between 130–170°C , with electron-withdrawing groups increasing thermal stability .
  • Solubility: Phenoxymethyl may improve aqueous solubility compared to hydrophobic naphthalenylmethyl or benzylthio groups .

Biological Activity

The compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and case studies.

Molecular Structure

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S. The structure includes a pyrimidine ring, a thiadiazole moiety, and an acetamide group, which are known to contribute significantly to the biological activity of similar compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. Compounds containing the 1,3,4-thiadiazole ring have shown significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as follows:
    • Staphylococcus aureus: MIC = 32.6 μg/mL
    • Escherichia coli: MIC = 62.5 μg/mL
    • Candida albicans: MIC = 24–26 μg/mL compared to fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
8dA. niger32
8eC. albicans42
15S. aureus32.6
19E. coli62.5

Antiviral Activity

The compound's structural components suggest potential antiviral properties. A study indicated that derivatives with pyrimidine substitutions exhibited enhanced reverse transcriptase inhibitory activity compared to standard antiviral drugs like nevirapine .

Table 2: Antiviral Activity of Pyrimidine Derivatives

CompoundVirus TypeEC50 (μM)Reference
Molecule AHIV0.20
Molecule BHIV0.21

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. Recent research demonstrated that certain thiadiazole compounds exhibited cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) .

Table 3: Cytotoxicity of Thiadiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
Thiadiazole XA54915
Thiadiazole YMCF-720

Study on Antimicrobial Properties

In a comparative study involving various thiadiazole derivatives, the compound 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide was evaluated against standard antibiotics. The results indicated a significant zone of inhibition against Salmonella typhi and E. coli, suggesting its potential as a broad-spectrum antimicrobial agent .

Study on Antiviral Properties

Another investigation focused on the antiviral efficacy of compounds similar to our target compound against HIV strains in vitro. The findings revealed that modifications at the C-2 and N-3 positions of the pyrimidine ring significantly enhanced antiviral activity, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the standard synthetic routes for preparing 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide?

The compound is typically synthesized via nucleophilic substitution between a thiol-containing pyrimidine (e.g., 2-thio-4,6-dimethylpyrimidine) and a chloroacetamide derivative. For example, refluxing 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide in ethanol (40 mL, 78°C) under anhydrous conditions yields the target compound. Purification is achieved through slow evaporation of a chloroform-acetone (1:5 v/v) solution to obtain single crystals for structural validation .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography confirms molecular geometry, bond lengths (e.g., C–S bonds at 1.759–1.795 Å), and dihedral angles between aromatic rings (e.g., ~91.9° between pyrimidine and phenyl groups) .
  • NMR (¹H, ¹³C) identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbon backbone connectivity.
  • Mass spectrometry validates molecular weight (e.g., m/z 394.4 for related acetamide derivatives) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Replace ethanol with DMF or DMSO to enhance solubility of aromatic intermediates .
  • Catalysis : Use triethylamine (TEA) or N-ethylmorpholine to deprotonate thiol groups and accelerate substitution kinetics .
  • Computational modeling : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) across labs.
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenoxymethyl with benzyl groups) to isolate pharmacophoric motifs .
  • Meta-analysis : Use tools like molecular docking to correlate activity with electronic properties (e.g., sulfanyl group’s electron-withdrawing effects) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this class of compounds?

  • Functional group substitution : Synthesize analogs with modified pyrimidine (e.g., 4,6-diphenyl) or thiadiazole (e.g., amino vs. methylsulfonyl) groups .
  • Crystallographic data : Correlate dihedral angles (e.g., planar vs. twisted acetamide moieties) with bioactivity .
  • QSAR modeling : Train machine learning models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .

Methodological Guidance

Designing a kinetic study for sulfanyl-acetamide bond formation:

  • In-situ monitoring : Use FT-IR to track the disappearance of the S–H stretch (~2550 cm⁻¹) and emergence of C–S bonds .
  • Rate constants : Calculate using pseudo-first-order kinetics under excess chloroacetamide conditions .

Validating computational predictions of reactivity:

  • Reaction path sampling : Compare computed activation energies (e.g., 25–30 kcal/mol for thiol-acetamide coupling) with experimental Arrhenius plots .
  • Hammett analysis : Measure substituent effects (σ values) on reaction rates to validate electronic parameter predictions .

Data Contradiction Analysis Example

Scenario : Compound shows potent antifungal activity in one study (MIC = 2 µg/mL) but inactivity (MIC > 128 µg/mL) in another.
Resolution steps :

Verify compound purity (HPLC ≥ 95%) and storage conditions (e.g., degradation in DMSO).

Re-test under standardized CLSI M27/M38 protocols.

Assess strain-specific resistance (e.g., efflux pump overexpression in resistant isolates) .

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